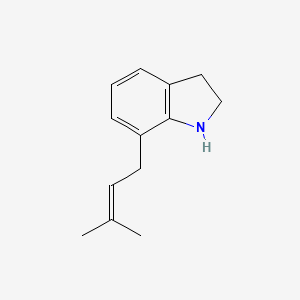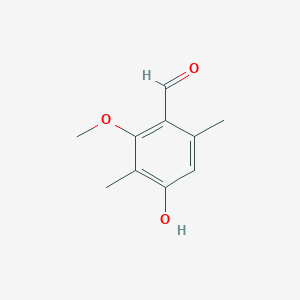
Benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl-: is an aromatic aldehyde with the molecular formula C10H12O3. This compound is characterized by the presence of a benzene ring substituted with hydroxyl, methoxy, and dimethyl groups, along with an aldehyde functional group. It is a derivative of benzaldehyde and is known for its distinctive chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of benzaldehyde derivatives often involves electrophilic aromatic substitution reactions.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods: Industrial production of benzaldehyde derivatives typically involves multi-step synthesis processes, including the preparation of intermediates followed by functional group modifications. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the hydroxyl or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of Schiff base ligands .
Biology:
- Investigated for its potential as a tyrosinase inhibitor, which has implications in the treatment of hyperpigmentation disorders .
Medicine:
- Explored for its antimicrobial and antioxidant properties.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl- involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is crucial in controlling melanin production and treating hyperpigmentation .
Comparaison Avec Des Composés Similaires
Vanillin (Benzaldehyde, 4-hydroxy-3-methoxy-): Known for its use as a flavoring agent and its antioxidant properties.
2-Hydroxy-4-methoxybenzaldehyde: Used in the synthesis of Schiff base ligands and as a tyrosinase inhibitor.
Uniqueness: Benzaldehyde, 4-hydroxy-2-methoxy-3,6-dimethyl- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl, methoxy, and dimethyl groups, along with the aldehyde functionality, makes it a versatile compound in various synthetic and research applications.
Propriétés
Numéro CAS |
114090-44-7 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
4-hydroxy-2-methoxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(12)7(2)10(13-3)8(6)5-11/h4-5,12H,1-3H3 |
Clé InChI |
KHHDJKGGBJWOCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C=O)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




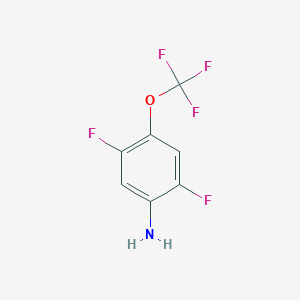
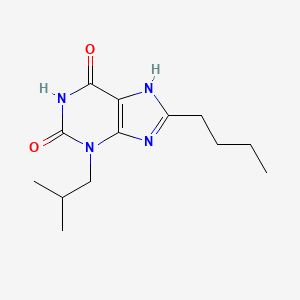

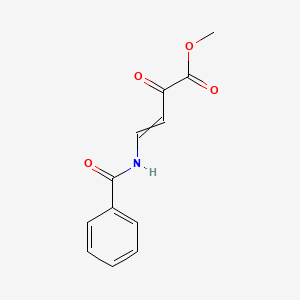


![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
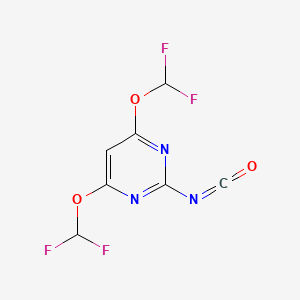
![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

